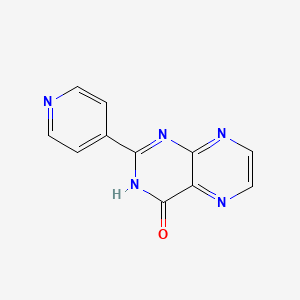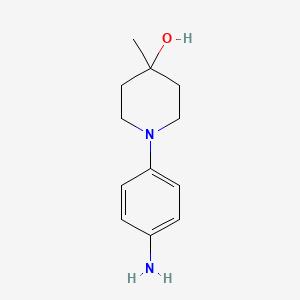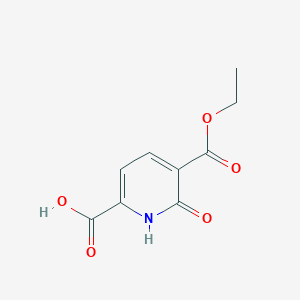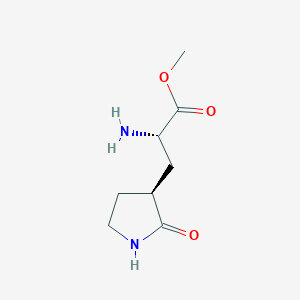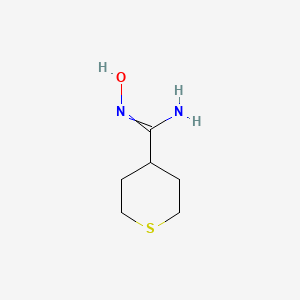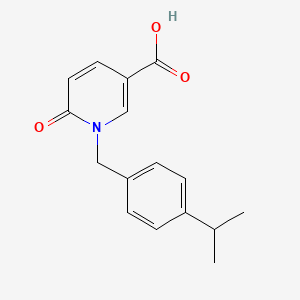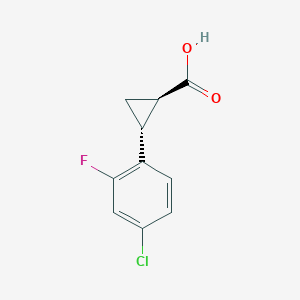
trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C10H8ClFO2 . It is a cyclopropane derivative that features both chloro and fluoro substituents on the phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a substituted styrene, using reagents like diazomethane or diazo compounds in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new products or processes .
Mécanisme D'action
The mechanism of action of trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors. The cyclopropane ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
- trans-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carboxylic acid
- 2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can result in different chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H8ClFO2 |
|---|---|
Poids moléculaire |
214.62 g/mol |
Nom IUPAC |
(1R,2R)-2-(4-chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8ClFO2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14)/t7-,8+/m0/s1 |
Clé InChI |
ZXURYKUVEGERFH-JGVFFNPUSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=C(C=C2)Cl)F |
SMILES canonique |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


